2-(4-fluorophenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide
Description
This compound is a benzofuran-based acetamide derivative featuring a 4-fluorophenoxy group and a 4-methoxybenzoyl substituent. Benzofuran scaffolds are widely explored in medicinal chemistry due to their bioactivity, particularly in anticancer and anti-inflammatory applications .
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO5/c1-29-17-10-6-15(7-11-17)23(28)24-22(19-4-2-3-5-20(19)31-24)26-21(27)14-30-18-12-8-16(25)9-13-18/h2-13H,14H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFPJEUOAFAJDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of 4-fluorophenoxyacetic acid: This can be achieved by reacting 4-fluorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Synthesis of 4-methoxybenzoyl chloride: This involves the reaction of 4-methoxybenzoic acid with thionyl chloride.
Coupling Reaction: The final step involves coupling the intermediate compounds under appropriate conditions, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenoxy moiety, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-fluorophenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its activity, thereby modulating a biological pathway.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenoxy Group
2-(2,4-Dichlorophenoxy)-N-[2-(4-Methoxybenzoyl)-1-Benzofuran-3-yl]Acetamide
- Structural Differences: Replaces the 4-fluorophenoxy group with a 2,4-dichlorophenoxy substituent.
- Molecular Weight: C₂₄H₁₇Cl₂NO₅ (494.30 g/mol) vs. the target compound’s approximate molecular weight of ~451.42 g/mol (assuming C₂₄H₁₈FNO₅).
N-[2-(4-Methoxybenzoyl)-1-Benzofuran-3-yl]-2-(4-Nitrophenoxy)Acetamide
- Structural Differences: Substitutes the 4-fluorophenoxy group with a 4-nitrophenoxy moiety.
- Impact : The nitro group is a stronger electron-withdrawing group, which may reduce metabolic stability but enhance electrophilic reactivity in target binding .
- Molecular Weight : C₂₄H₁₈N₂O₇ (446.42 g/mol), slightly lower than the dichloro analog.
Variations in the Benzofuran Core
N-[2-(4-Methoxybenzoyl)-3-Methyl-1-Benzofuran-6-yl]Acetamide
- Structural Differences : Incorporates a methyl group at the 3-position of the benzofuran ring and an acetamide at the 6-position.
- The acetamide at position 6 (vs. position 3 in the target compound) may shift hydrogen-bonding patterns .
- Melting Point: Not reported for the target compound, but analogs like this methylated derivative often show higher melting points due to crystallinity.
3-Methoxy-N-[2-(4-Methoxybenzoyl)-1-Benzofuran-3-yl]Benzamide
- Structural Differences : Replaces the acetamide with a 3-methoxybenzamide group.
Spectral and Analytical Data
- 1H-NMR Trends :
- IR Spectroscopy :
- Strong absorption bands at ~3400 cm⁻¹ (NH stretch), ~1700 cm⁻¹ (C=O), and ~1665 cm⁻¹ (CONH) are characteristic of acetamide derivatives .
Biological Activity
2-(4-fluorophenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Fluorophenoxy group : Enhances lipophilicity and may influence receptor binding.
- Methoxybenzoyl moiety : Potentially contributes to anti-inflammatory and anticancer activities.
- Benzofuran core : Known for various biological activities, including anticancer and antimicrobial effects.
Biological Activity Overview
The biological activity of this compound has been investigated across several domains:
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it induces apoptosis in human breast cancer cells by activating caspase pathways. The compound's IC50 values are promising, suggesting potent activity compared to standard chemotherapeutics.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Caspase activation, mitochondrial disruption |
| HeLa (Cervical Cancer) | 15.8 | Induction of apoptosis |
| A549 (Lung Cancer) | 10.2 | Cell cycle arrest |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against several bacterial strains. In vitro studies revealed that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The mechanisms underlying the biological activity of this compound are multifaceted:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins (e.g., Bax) and decreased expression of anti-apoptotic proteins (e.g., Bcl-2).
- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in cancer cells, which is crucial for inhibiting cell proliferation.
- Antimicrobial Mechanism : The compound appears to disrupt bacterial cell membranes, leading to increased permeability and eventual cell death.
Case Study 1: Breast Cancer Treatment
In a preclinical study involving MCF-7 cells, treatment with this compound resulted in a significant reduction in tumor size when administered in combination with standard chemotherapy agents. The study highlighted a synergistic effect that improved overall efficacy.
Case Study 2: Antimicrobial Efficacy
A study evaluating the antimicrobial properties of the compound against multidrug-resistant strains demonstrated its potential as an alternative therapeutic agent. The results indicated that the compound could restore sensitivity to antibiotics in resistant strains, suggesting a dual mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
